molecular formula C17H13Cl2N3O3S B2692315 N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide CAS No. 391227-51-3

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide

Cat. No.: B2692315
CAS No.: 391227-51-3
M. Wt: 410.27
InChI Key: FWFCZNYFUKJYCF-UHFFFAOYSA-N
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Description

N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide is a synthetic organic compound featuring a 1,3,4-thiadiazole core, a heterocyclic ring known for its significant role in medicinal chemistry . This compound is structurally characterized by a 2,4-dichlorophenyl group and a 3,5-dimethoxybenzamide moiety attached to the central thiadiazole ring. The 1,3,4-thiadiazole scaffold is a bioisostere of pyrimidine bases, which allows derivatives to interact with critical biological targets, particularly in rapidly dividing cells . Compounds based on this scaffold have demonstrated a wide range of therapeutic potentials in scientific literature, with anticancer activity being a prominent area of investigation . Research on analogous 1,3,4-thiadiazole derivatives has shown that they can exert cytotoxic effects by disrupting DNA replication and inhibiting enzymes such as carbonic anhydrases (CAIX and CAXII) and focal adhesion kinase (FAK), which are implicated in tumor growth and metastasis . The presence of substituted benzamide groups, similar to the 3,5-dimethoxybenzamide in this compound, has been associated with potent antiproliferative activities in various cancer cell lines, including human breast carcinoma (MCF-7) and lung carcinoma (A549) . As a research chemical, this compound represents a valuable scaffold for exploring new anticancer agents and studying signal transduction pathways in cellular models. This product is intended for non-human research applications only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O3S/c1-24-11-5-9(6-12(8-11)25-2)15(23)20-17-22-21-16(26-17)13-4-3-10(18)7-14(13)19/h3-8H,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWFCZNYFUKJYCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide typically involves the following steps:

  • Formation of the Thiadiazole Ring: : The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate dichlorophenyl derivative under acidic conditions. This reaction often requires a dehydrating agent such as phosphorus oxychloride (POCl₃) to facilitate ring closure.

  • Coupling with Dimethoxybenzamide: : The synthesized thiadiazole intermediate is then coupled with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine (TEA) or pyridine. This step typically occurs under reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalysis: Employing catalysts to lower reaction temperatures and improve selectivity.

    Purification Techniques: Implementing advanced purification methods such as recrystallization or chromatography to achieve high-purity final products.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), potentially leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), which may reduce the thiadiazole ring or the carbonyl group in the benzamide moiety.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can occur, particularly at the dichlorophenyl group, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: NaOMe in methanol or KOtBu in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiadiazole derivatives or alcohols.

    Substitution: Substituted dichlorophenyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. Specifically, N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide has shown promising results in inhibiting cancer cell proliferation:

  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through various pathways. In vitro studies have demonstrated significant cytotoxic effects against several cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer) .
  • IC50 Values : The compound has exhibited IC50 values ranging from 3.29 to 10 μg/mL against different cell lines, indicating its potency as an anticancer agent .

Anthelmintic Activity

In addition to its anticancer properties, derivatives of thiadiazoles have been investigated for their anthelmintic effects. This compound has been part of studies evaluating the efficacy of thiadiazole derivatives against parasitic infections .

Synthesis and Derivatives

The synthesis of this compound typically involves:

  • Formation of Thiadiazole Ring : The initial step includes the reaction of appropriate amines with carbon disulfide and hydrazine derivatives to form the thiadiazole core.
  • Benzamide Coupling : Subsequent coupling reactions with substituted benzoic acids or their derivatives yield the final product.

This synthetic pathway allows for modifications that can enhance biological activity or alter pharmacokinetic properties.

Study 1: Anticancer Properties

A comprehensive study evaluated a series of thiadiazole derivatives including this compound. The results indicated a significant reduction in cell viability across multiple cancer cell lines. The study concluded that the introduction of methoxy groups at specific positions on the benzene ring enhances anticancer activity by improving lipophilicity and cellular uptake .

Study 2: Structure-Activity Relationship (SAR)

Research focused on understanding the structure-activity relationship of thiadiazole compounds revealed that variations in substituents on the benzene ring significantly influence their biological activities. For instance, compounds with electron-withdrawing groups demonstrated improved potency against cancer cell lines compared to those with electron-donating groups .

Mechanism of Action

The mechanism by which N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide exerts its effects involves:

    Molecular Targets: The compound may target specific enzymes or receptors, such as kinases or G-protein coupled receptors (GPCRs), modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its interaction with cellular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiadiazole Ring
  • N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide (CAS 331818-35-0): This analog replaces the 3,5-dimethoxy groups with a single 3-methyl substituent.
  • N-(5-(2-(1H-benzimidazol-1-yl)ethyl)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide (11a) : Incorporates a benzimidazole-ethyl side chain on the thiadiazole ring, enhancing π-π stacking interactions. This modification improved cytotoxicity in HepG2 cells (IC₅₀ = 12 µM) compared to simpler benzamide derivatives .

Table 1: Structural Comparison of Thiadiazole Derivatives

Compound Thiadiazole Substituent (Position 5) Benzamide Substituent Key Properties/Activities
Target Compound 2,4-Dichlorophenyl 3,5-Dimethoxy Not reported; inferred agrochemical use
CAS 331818-35-0 2,4-Dichlorophenyl 3-Methyl Higher lipophilicity (logP ~3.8)
11a 2-(1H-Benzimidazol-1-yl)ethyl 3,5-Dimethoxy Cytotoxicity (IC₅₀ = 12 µM in HepG2)
Heterocyclic Ring Modifications
  • Thiazolidinedione (TZD) Derivatives : highlights that TZD-containing compounds (e.g., DCPT) exhibit significant cytotoxicity (IC₅₀ < 50 µM), whereas oxazolidinedione and pyrrolidinedione analogs show negligible activity. The thiadiazole ring in the target compound lacks the TZD’s carbonyl groups, likely reducing redox-mediated cytotoxicity .
  • Piperazine/Diazepane Derivatives : Compounds like 7g and 7w () replace the thiadiazole core with piperazine or diazepane rings. These modifications enhance dopamine D3 receptor selectivity (Ki < 10 nM) but reduce metabolic stability due to increased flexibility .
Cytotoxicity and Agrochemical Potential

The 2,4-dichlorophenyl group is prevalent in herbicides such as 2,4-D (), suggesting the target compound may share herbicidal activity. However, unlike TZD derivatives (), the rigid thiadiazole core may limit membrane permeability, reducing cellular toxicity.

Crystallinity and Solubility

X-ray studies of similar thiadiazole derivatives () reveal planar molecular geometries stabilized by intramolecular C–H···N hydrogen bonds. The 3,5-dimethoxy groups may disrupt crystal packing, improving solubility compared to chlorinated analogs like CAS 331818-35-0 .

Biological Activity

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide is a thiadiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound exhibits a unique structure that contributes to its pharmacological properties, making it a candidate for further investigation in medicinal chemistry.

  • Molecular Formula : C12H11Cl2N3OS
  • Molecular Weight : 316.206 g/mol
  • CAS Number : 21879722

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may inhibit key enzymes or proteins involved in cellular processes, leading to:

  • Disruption of nucleic acid synthesis.
  • Inhibition of protein synthesis.
  • Induction of apoptosis in cancer cells.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound against various cancer cell lines.

  • In Vitro Cytotoxicity :
    • The compound demonstrated significant cytotoxic effects against breast adenocarcinoma (MCF-7) and human hepatocellular carcinoma (HepG2) cell lines. The median inhibitory concentration (IC50) values were reported as follows:
      • MCF-7: IC50 = 7.4 µM
      • HepG2: IC50 = 8.0 µM .
  • Mechanism of Action :
    • The compound was found to induce apoptosis through mitochondrial pathways and was effective in inhibiting cell proliferation in a dose-dependent manner .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. Its effectiveness was assessed through disc diffusion methods and minimum inhibitory concentration (MIC) tests.

  • Activity Against Helicobacter pylori :
    • The compound showed promising results against H. pylori with inhibition zones greater than 20 mm at concentrations as low as 2 µg/disc .

Data Tables

Biological Activity Cell Line IC50 (µM) Effect
AnticancerMCF-77.4Cytotoxic
AnticancerHepG28.0Cytotoxic
AntimicrobialH. pylori< 2Inhibition

Case Studies

  • Study on Anticancer Properties :
    A recent study evaluated the anticancer effects of various thiadiazole derivatives including this compound. The results indicated that the compound effectively reduced cell viability in both MCF-7 and HepG2 cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Antimicrobial Efficacy :
    Another investigation focused on the antimicrobial activity of this compound against clinical isolates of H. pylori. The results demonstrated that it had comparable efficacy to standard antibiotics like metronidazole at lower concentrations, suggesting its potential as an alternative treatment option .

Q & A

Q. Advanced Optimization :

  • Solvent polarity (e.g., DMF vs. CH₂Cl₂) affects reaction rates and purity.
  • Catalytic additives (e.g., DMAP) improve amidation efficiency.
  • Purity is confirmed via TLC (Rf = 0.6 in 10% MeOH/CH₂Cl₂) and recrystallization from acetone/DMF .

How do electronic effects of substituents influence the reactivity and biological activity of this compound?

Q. Basic Reactivity Analysis

  • Electron-Withdrawing Groups (EWGs) : The 2,4-dichlorophenyl group increases thiadiazole electrophilicity, enhancing susceptibility to nucleophilic attack (e.g., in amidation) .
  • Methoxy Groups : Electron-donating methoxy substituents stabilize the benzamide moiety, influencing hydrogen-bonding interactions in biological targets .

Q. Advanced Structure-Activity Relationship (SAR)

  • Herbicidal activity (IC₅₀ = 42.7 g/ha) correlates with dichlorophenyl EWGs, which improve binding to enzymes like galactose metabolism pathways .
  • Methoxy groups at 3,5-positions enhance solubility but may reduce membrane permeability, requiring formulation adjustments .

What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

Q. Basic Characterization

  • NMR : ¹H NMR (DMSO-d₆) identifies aromatic protons (δ 7.39–6.76) and methoxy groups (δ 3.82). NH protons appear as broad singlets (δ 12.95) .
  • Mass Spectrometry : HRMS confirms molecular weight (e.g., [M+H]+ = 409.46) .

Q. Advanced Structural Analysis

  • X-ray Crystallography : Single crystals grown via slow DMF evaporation reveal planar thiadiazole and benzamide rings. Intramolecular N–H⋯O hydrogen bonds stabilize conformation (bond length: 2.86 Å) .
  • IR Spectroscopy : C=O stretches (1680–1700 cm⁻¹) and C–S vibrations (670–690 cm⁻¹) confirm functional groups .

How can researchers resolve contradictions in reported biological activities of thiadiazole derivatives?

Q. Basic Data Reconciliation

  • Compare assay conditions: Variations in cell lines (e.g., Lactuca sativa vs. Echinochloa crusgalli) or solvent carriers (DMSO vs. water) significantly alter IC₅₀ values .
  • Validate purity via HPLC (>95% purity required for reproducible bioactivity) .

Q. Advanced Mechanistic Studies

  • Transcriptomics/Metabolomics : Identify affected pathways (e.g., ascorbate metabolism disruption explains herbicidal activity in compound 6an) .
  • Molecular Docking : Simulate interactions with targets (e.g., cyclin-dependent kinases) to explain divergent activities in analogues .

What experimental designs are optimal for evaluating this compound’s potential as an antimicrobial agent?

Q. Basic In Vitro Assays

  • MIC Determination : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains using broth microdilution (concentration range: 1–100 µg/mL) .
  • Time-Kill Curves : Assess bactericidal vs. bacteriostatic effects over 24 hours .

Q. Advanced Mechanistic Probes

  • Membrane Permeability Assays : Use SYTOX Green to quantify cytoplasmic membrane disruption .
  • Resistance Development Studies : Serial passaging under sub-MIC conditions to evaluate mutation rates .

How can crystallization conditions be optimized for X-ray diffraction studies?

Q. Basic Crystallization

  • Solvent Selection : High-polarity solvents (DMF, acetone) yield better crystals than CH₂Cl₂ .
  • Slow Evaporation : Gradual solvent removal at 4°C produces diffraction-quality crystals (0.2 mm³) .

Q. Advanced Techniques

  • Seeding : Introduce microcrystals to supersaturated solutions to control nucleation.
  • Cryoprotection : Use glycerol or paraffin oil to prevent ice formation during data collection .

What are the methodological challenges in scaling up synthesis without compromising yield?

Q. Basic Scale-Up Considerations

  • Heat Management : Exothermic amidation requires jacketed reactors for temperature control (maintain <60°C) .
  • Purification : Column chromatography becomes impractical; switch to recrystallization or fractional distillation .

Q. Advanced Process Chemistry

  • Flow Reactors : Improve mixing and heat transfer for thiadiazole formation, reducing reaction time by 40% .
  • Quality-by-Design (QbD) : Use DOE (Design of Experiments) to optimize parameters (e.g., pH, stoichiometry) for robustness .

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